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Compound of Interest

Compound Name: CDD-1845

Cat. No.: B12374560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors of the STING (Stimulator of Interferon Genes)

pathway represents a significant advancement in the development of therapeutics for

autoimmune and inflammatory diseases. Independent verification of the potency of these

compounds is crucial for advancing research and ensuring the reproducibility of scientific

findings. This guide provides a comparative analysis of several well-characterized STING

inhibitors, focusing on their reported binding affinities and functional inhibition, supported by

detailed experimental protocols. The compound "CDD-1845" is not a recognized STING

inhibitor in the scientific literature; therefore, this guide focuses on established alternatives.

Comparative Analysis of STING Inhibitor Potency
The following table summarizes the reported inhibitory activities of selected STING inhibitors.

Potency is presented as either the half-maximal inhibitory concentration (IC50) from cell-based

functional assays or the dissociation constant (Kd), a direct measure of binding affinity from

biochemical assays. For covalent inhibitors, a traditional equilibrium dissociation constant (Ki)

is not applicable, and potency is typically reported as an IC50 value.
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Compound Target(s)
Mechanism of
Action

Reported
IC50/Kd
Value(s)

Reference(s)

C-176 Murine STING

Covalent inhibitor

targeting Cys91,

blocking

palmitoylation

and activation.[1]

Inactive against

human STING.

[2]

[1][2]

H-151
Human & Murine

STING

Covalent inhibitor

targeting Cys91,

blocking

palmitoylation

and activation.[1]

Human STING

(in 293T-hSTING

cells): 1.04

µMMurine

STING (in 293T-

mSTING cells):

0.82 µMHuman

Foreskin

Fibroblasts

(HFFs): ~134.4

nMMouse

Embryonic

Fibroblasts

(MEFs): ~138

nM

[1][3]

SN-011
Human & Murine

STING

Competitive

antagonist that

binds to the

cyclic

dinucleotide

(CDN) binding

pocket, locking

STING in an

inactive

conformation.[2]

[4]

Binding Affinity

(Kd) to human

STING: 4.03

nM[2]Human

Foreskin

Fibroblasts

(HFFs): ~502.8

nMMouse

Embryonic

Fibroblasts

(MEFs): ~127.5

nM

[2][4][5]
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Astin C
Human & Murine

STING

Competitive

antagonist that

binds to the C-

terminal domain

of STING,

blocking IRF3

recruitment.

Binding Affinity

(Kd) to human

STING: 53

nM[6]Mouse

Embryonic

Fibroblasts

(MEFs): 3.42

µMHuman Fetal

Lung Fibroblasts

(IMR-90): 10.83

µM

[6][7][8]

Experimental Protocols
Detailed methodologies are essential for the independent verification of inhibitor potency.

Below are protocols for two common assays used to characterize STING inhibitors.

Cell-Based Luciferase Reporter Assay for IC50
Determination
This assay measures the functional inhibition of the STING pathway in a cellular context.

1. Cell Culture and Transfection:

HEK293T cells, which lack endogenous STING, are seeded in 96-well plates.
Cells are co-transfected with expression plasmids for human or murine STING, a luciferase
reporter gene under the control of an IFN-β promoter, and a constitutively expressed Renilla
luciferase plasmid for normalization.

2. Compound Treatment:

24 hours post-transfection, the cell culture medium is replaced with fresh medium containing
serial dilutions of the test compound (e.g., C-176, H-151, SN-011, or Astin C) or vehicle
control (e.g., DMSO).
Cells are pre-incubated with the compounds for 1-2 hours.

3. STING Pathway Activation:
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The STING pathway is activated by adding a STING agonist, such as 2'3'-cGAMP, to the cell
culture medium.

4. Luciferase Activity Measurement:

After 18-24 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities
are measured using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for
variations in cell number and transfection efficiency.
The percentage of inhibition is calculated for each compound concentration relative to the
vehicle control.
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic
curve using appropriate software (e.g., GraphPad Prism).

Biochemical Surface Plasmon Resonance (SPR) Assay
for Kd (Ki) Determination
This assay directly measures the binding affinity between a STING inhibitor and purified STING

protein in a label-free, real-time manner.

1. Preparation of the Sensor Chip:

A sensor chip (e.g., CM5) is activated and coated with an appropriate capture molecule (e.g.,
streptavidin if using biotinylated STING).
Purified, biotinylated STING protein (e.g., the C-terminal domain) is injected over the sensor
surface and captured.

2. Binding Analysis:

A running buffer is continuously flowed over the sensor surface to establish a stable
baseline.
Serial dilutions of the test compound (analyte) are injected over the immobilized STING
protein (ligand). The association of the compound to STING is monitored in real-time as a
change in resonance units (RU).
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After the association phase, the running buffer is flowed over the chip to monitor the
dissociation of the compound from STING.

3. Data Analysis:

The association (ka) and dissociation (kd) rate constants are determined by fitting the
sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
The equilibrium dissociation constant (Kd), which is equivalent to the Ki for a non-enzymatic
interaction, is calculated as the ratio of kd/ka.

Visualizing the STING Signaling Pathway and
Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams

illustrate the STING signaling pathway and a typical experimental workflow for inhibitor

characterization.
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Click to download full resolution via product page

Caption: Simplified STING signaling pathway and mechanisms of inhibitor action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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